molecular formula C21H21FN4O5S B2671934 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-56-6

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2671934
CAS No.: 533869-56-6
M. Wt: 460.48
InChI Key: AGMQPGLLSFSOOD-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl] group at the para position and an oxadiazole ring bearing a 4-fluorophenyl moiety. The morpholinylsulfonyl group contributes to polarity and hydrogen-bonding capacity, while the fluorophenyl-oxadiazole moiety enhances aromatic interactions and metabolic stability.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O5S/c1-13-11-26(12-14(2)30-13)32(28,29)18-9-5-15(6-10-18)19(27)23-21-25-24-20(31-21)16-3-7-17(22)8-4-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMQPGLLSFSOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the sulfonyl and morpholine groups. The process often starts with the preparation of the oxadiazole intermediate, followed by sulfonylation and subsequent coupling with the morpholine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different reduced derivatives of the compound.

Scientific Research Applications

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Tautomerism

The target compound contains a 1,3,4-oxadiazole ring, unlike triazole derivatives (e.g., compounds [7–9] in ), which exhibit tautomerism between thione and thiol forms. The absence of tautomerism in oxadiazoles simplifies their reactivity profile and reduces conformational variability compared to triazoles .

Substituent Variations on the Oxadiazole Ring

  • Target Compound : 5-(4-Fluorophenyl) substitution introduces electron-withdrawing effects, enhancing oxidative stability and modulating lipophilicity.

Sulfonyl Group Modifications

  • Target Compound : The 2,6-dimethylmorpholinylsulfonyl group balances polarity and steric bulk, favoring interactions with polar biological targets.
  • Compound (4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) : The benzyl(ethyl)sulfamoyl group increases hydrophobicity (XLogP3 = 3.7) compared to the morpholinylsulfonyl group, likely altering membrane permeability .

Physicochemical Properties

Key properties are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Core Heterocycle Oxadiazole Substituent Sulfonyl Group Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors TPSA²
Target Compound Oxadiazole 4-Fluorophenyl 2,6-Dimethylmorpholinyl ~494* ~2.5* 1 9* ~114
Compound Oxadiazole 2,4-Dimethoxyphenyl 2,6-Dimethylmorpholinyl ~528* ~3.2* 1 11* ~130
Compound Oxadiazole 4-Fluorophenyl Benzyl(ethyl)sulfamoyl 480.5 3.7 1 8 114
Triazoles [7–9] Triazole 2,4-Difluorophenyl 4-X-Phenylsulfonyl (X=H,Cl,Br) 450–520* ~2.8–4.0* 1 10–12* ~120

*Estimated based on structural analogs.
²Topological Polar Surface Area.

Key Observations:
  • Lipophilicity : The benzyl(ethyl)sulfamoyl group () increases LogP compared to morpholinylsulfonyl, suggesting greater membrane permeability .
  • Hydrogen-Bonding : The target compound’s morpholinylsulfonyl group provides more hydrogen-bond acceptors (morpholine oxygen and sulfonyl oxygens) than benzyl(ethyl)sulfamoyl .
  • TPSA : Higher TPSA in ’s compound (due to methoxy groups) may reduce blood-brain barrier penetration compared to the target .

Biological Activity

The compound 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article comprehensively reviews its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a morpholine moiety, a sulfonyl group, and an oxadiazole ring. This structural diversity contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its effects against different biological targets. The following sections summarize key findings from recent research.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :
    • The compound has been shown to inhibit both AChE and BuChE with varying potency. In a comparative study, it exhibited IC50 values similar to or better than the standard drug Donepezil.
    • Specific analogues related to this compound demonstrated IC50 values ranging from 5.80 µM to 40.80 µM against AChE and 7.20 µM to 42.60 µM against BuChE .

Antifungal Activity

  • Fungicidal Properties :
    • A series of derivatives of benzamides containing oxadiazole were synthesized and tested for antifungal activity against several fungi, including Botrytis cinerea and Fusarium graminearum. Some derivatives showed promising fungicidal activities exceeding those of established fungicides at specific concentrations .

Study 1: Acetylcholinesterase Inhibition

In a recent study, derivatives of the compound were tested for their ability to inhibit AChE and BuChE. The findings indicated that specific substitutions on the oxadiazole ring significantly influenced inhibitory potency. For instance:

  • Analogue 15 with dichloro substitutions was identified as the most potent inhibitor among the tested compounds .

Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of related compounds demonstrated that certain derivatives had higher efficacy against Botrytis cinerea, with some showing over 84% inhibition at concentrations as low as 100 mg/L. This suggests a significant potential for agricultural applications .

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific enzyme active sites, leading to inhibition. The presence of the morpholine and oxadiazole groups plays a crucial role in enhancing binding affinity and selectivity towards target enzymes.

Q & A

Basic: What are the key steps for synthesizing this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves three core steps:

Oxadiazole ring formation via cyclization of hydrazides under dehydrating conditions (e.g., POCl₃ or PPA) .

Sulfonation of the morpholine derivative using sulfonyl chloride reagents, requiring precise pH control (pH 7–8) to avoid side reactions .

Coupling of the sulfonated morpholine to the oxadiazole-benzamide core using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
Optimization: Reaction yields improve with inert atmospheres (N₂/Ar), controlled temperatures (0–5°C for sulfonation), and chromatographic purification (silica gel, ethyl acetate/hexane eluent) .

Basic: What spectroscopic methods are critical for structural characterization?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., oxadiazole C-H at δ 8.2–8.5 ppm) and confirms sulfonyl group integration .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 503.12) and detects impurities .
  • IR Spectroscopy: Identifies sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

Answer:

  • Substituent Modification: Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -NO₂) to test antimicrobial potency .
  • Morpholine Ring Alteration: Substitute 2,6-dimethylmorpholine with piperidine or thiomorpholine to assess target selectivity .
  • Bioisosteric Replacement: Swap the oxadiazole ring with 1,2,4-triazole to evaluate pharmacokinetic stability .
    Methodology: Use in vitro assays (MIC for antimicrobials, IC₅₀ for cytotoxicity) paired with molecular docking to correlate structural changes with target binding (e.g., EGFR kinase) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., fixed incubation time, cell line passage number) .
  • Solubility Differences: Use uniform co-solvents (e.g., DMSO ≤0.1% v/v) to ensure consistent bioavailability .
  • Structural Confounders: Verify compound purity (≥95% by HPLC) to exclude impurities skewing results .
    Case Example: Discrepancies in IC₅₀ values for anticancer activity may stem from variations in ATP concentrations in kinase assays .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation: Prepare hydrochloride or sodium salts of the sulfonamide group to enhance aqueous solubility .
  • Prodrug Design: Mask the sulfonyl group as a labile ester (e.g., acetyloxymethyl) for gradual release .
  • Nanoparticle Encapsulation: Use PEGylated liposomes to improve plasma half-life and tissue penetration .
    Validation: Monitor pharmacokinetics (Cₘₐₓ, AUC) via LC-MS/MS in rodent models .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Antimicrobial: Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution .
  • Anticancer: NCI-60 cell line panel or patient-derived xenograft (PDX) models for cytotoxicity screening .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., NADPH depletion for kinase activity) .

Advanced: How to identify and validate molecular targets using computational tools?

Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding to targets like PI3Kγ or COX-2, prioritizing poses with ΔG ≤ −8 kcal/mol .
  • MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability (RMSD ≤ 2 Å) .
  • CRISPR Knockout: Validate target relevance by comparing IC₅₀ in wild-type vs. KO cell lines .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

  • Thermal Stability: Decomposes above 150°C (DSC/TGA data); store at −20°C in amber vials .
  • Photostability: Susceptible to UV degradation; use light-protected containers .
  • Hydrolytic Stability: Stable in pH 4–8 buffers; degrades in acidic/alkaline extremes (t₁/₂ < 24 hrs at pH 2) .

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